

"2-Bromo-1,1-diethoxypropane" CAS number 3400-55-3

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Compound of Interest

Compound Name: 2-Bromo-1,1-diethoxypropane

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An In-Depth Technical Guide to **2-Bromo-1,1-diethoxypropane** (CAS: 3400-55-3)

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of **2-bromo-1,1-diethoxypropane**, a versatile bifunctional reagent crucial in modern organic synthesis. It serves as a valuable precursor, effectively acting as a protected equivalent of a bromoacetone enolate. This guide will delve into its physicochemical properties, synthesis protocols, core reactivity, synthetic applications, and essential safety protocols, offering field-proven insights for researchers, chemists, and drug development professionals.

Core Characteristics and Identification

2-Bromo-1,1-diethoxypropane, also known as 2-bromopropionaldehyde diethyl acetal, is an organic compound featuring a propane backbone substituted with a bromine atom at the C2 position and two ethoxy groups forming an acetal at the C1 position.^{[1][2]} This unique structure, combining a reactive electrophilic center (C-Br bond) with a protected aldehyde functionality (the diethyl acetal), is the foundation of its synthetic utility. The acetal group is stable under neutral and basic conditions but can be readily hydrolyzed under acidic conditions to reveal the parent carbonyl group.

Table 1: Physicochemical and Identification Data

Property	Value	Source(s)
CAS Number	3400-55-3	[3] [4] [5]
IUPAC Name	2-bromo-1,1-diethoxypropane	[5]
Molecular Formula	C ₇ H ₁₅ BrO ₂	[2] [3] [4] [5]
Molecular Weight	211.10 g/mol	[3] [5]
Appearance	Colorless to pale yellow liquid	[2]
Boiling Point	70-72 °C @ 15 Torr; 69 °C @ 2 Torr	[3] [4]
Density	1.236 g/cm ³	[4]
Refractive Index	1.446	[4]
Synonyms	1,1-Diethoxy-2-bromopropane, 2-Bromopropionaldehyde diethyl acetal	[2] [3] [4]
InChI	InChI=1S/C7H15BrO2/c1-4-9-7(6(3)8)10-5-2/h6-7H,4-5H2,1-3H3	[2] [3] [5]
InChIKey	AHIUAFXWZKCJLR-UHFFFAOYSA-N	[2] [3] [5]
Canonical SMILES	CCOC(C(C)Br)OCC	[5]

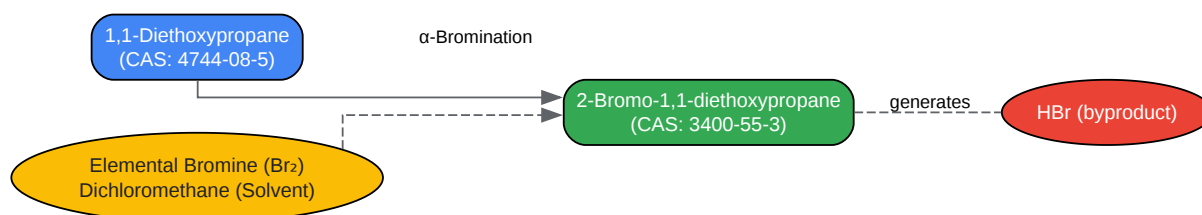
Synthesis: The Direct Bromination Approach

The most common and direct route to **2-bromo-1,1-diethoxypropane** is the α -bromination of its parent acetal, 1,1-diethoxypropane (propionaldehyde diethyl acetal, CAS 4744-08-5).[\[1\]](#) This method is favored for its straightforward execution and good yields under controlled conditions.

Mechanism of Synthesis

The reaction proceeds via an electrophilic substitution mechanism. Elemental bromine (Br₂) acts as the electrophile, attacking the α -carbon of the acetal.[\[1\]](#) The choice of solvent is critical

for selectivity; non-polar solvents like dichloromethane or hexane are preferred as they stabilize the reaction intermediates effectively and minimize side reactions.[1]



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Caption: Synthetic workflow for **2-Bromo-1,1-diethoxypropane**.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize **2-bromo-1,1-diethoxypropane** via direct bromination of 1,1-diethoxypropane.

Materials:

- 1,1-Diethoxypropane (1.0 mol, 132.2 g)
- Elemental Bromine (1.0 mol, 159.8 g, ~51.2 mL)
- Dichloromethane (DCM), anhydrous (500 mL)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Saturated aqueous sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

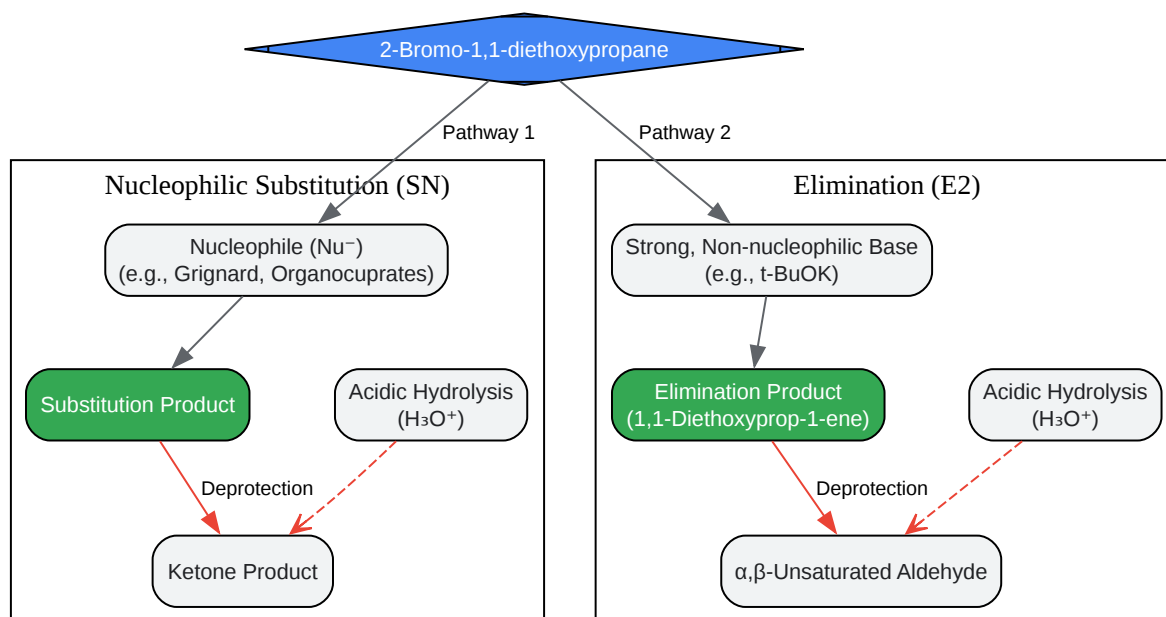
- Reaction Setup: In a 1 L round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr gas), dissolve 1,1-

diethoxypropane in 250 mL of anhydrous DCM. Cool the flask to 0 °C in an ice-water bath.

- **Bromine Addition:** Dissolve bromine in 250 mL of anhydrous DCM and add it to the dropping funnel. Add the bromine solution dropwise to the stirred acetal solution over 2-3 hours, ensuring the reaction temperature is maintained between 0-5 °C. The disappearance of the red bromine color indicates its consumption.
- **Reaction Completion:** After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2 hours. Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting material.
- **Workup:** Carefully pour the reaction mixture into a separatory funnel containing 300 mL of cold water.
- **Quenching:** Wash the organic layer sequentially with saturated NaHCO_3 solution (to neutralize HBr), saturated $\text{Na}_2\text{S}_2\text{O}_3$ solution (to remove unreacted bromine), and finally with brine.
- **Drying and Concentration:** Dry the separated organic layer over anhydrous MgSO_4 , filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The crude product is purified by vacuum distillation (e.g., 70-72 °C at 15 Torr) to yield pure **2-bromo-1,1-diethoxypropane** as a colorless to pale yellow oil.

Core Reactivity: A Bifunctional Intermediate

The synthetic power of **2-bromo-1,1-diethoxypropane** stems from its two distinct reactive sites, allowing it to participate in both nucleophilic substitution and base-induced elimination reactions. The choice of reaction conditions dictates the outcome.



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Caption: Competing reactivity pathways of **2-Bromo-1,1-diethoxypropane**.

A. Nucleophilic Substitution Reactions

The bromine atom at the C2 position is a good leaving group, making this carbon atom susceptible to attack by a wide range of nucleophiles.[1][6] This pathway is instrumental for forming new carbon-carbon or carbon-heteroatom bonds.

- **Causality:** This reaction allows the molecule to function as a synthetic equivalent of the 2-oxopropyl cation or, more commonly, an acetone enolate synthon. After the substitution reaction, the acetal can be hydrolyzed under mild acidic conditions to unmask the ketone functionality.
- **Common Nucleophiles:** Grignard reagents, organolithium compounds, organocuprates, enolates, amines, and thiols.

B. Elimination Reactions (Dehydrohalogenation)

In the presence of a strong, non-nucleophilic base, **2-bromo-1,1-diethoxypropane** undergoes an E2 elimination reaction.[1] The base abstracts a proton from the C1 carbon, leading to the concurrent expulsion of the bromide ion and the formation of a double bond.

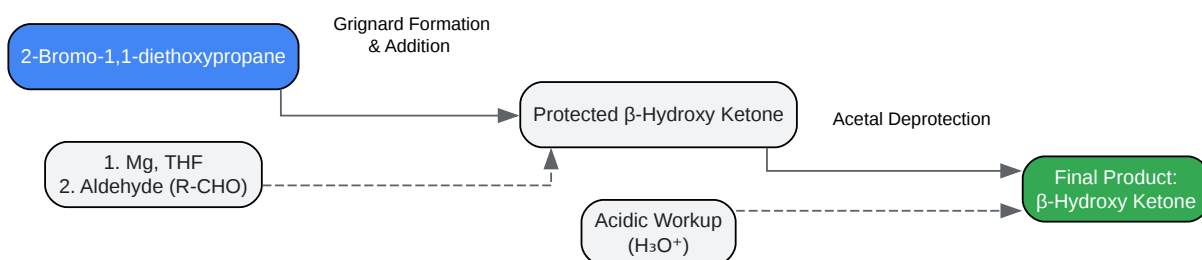
- Causality: This pathway is highly valuable for the synthesis of α,β -unsaturated aldehyde precursors. The resulting 1,1-diethoxyprop-1-ene is an enol ether acetal, which upon acidic hydrolysis, yields propenal derivatives.[1] The acetal group's stability prevents premature reactions at the aldehyde position during the base-mediated elimination step.[1]
- Common Bases: Potassium tert-butoxide (t-BuOK), sodium hydride (NaH), or lithium diisopropylamide (LDA).

Applications in Organic Synthesis

The dual reactivity of **2-bromo-1,1-diethoxypropane** makes it a cornerstone reagent for constructing complex molecular architectures.

Application Workflow: Synthesis of a β -Hydroxy Ketone

This example demonstrates the use of the reagent as an acetone enolate equivalent, followed by deprotection and subsequent reaction.



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Caption: Multi-step synthesis using **2-Bromo-1,1-diethoxypropane**.

Protocol: Grignard Reaction and Deprotection

Objective: To synthesize a β -hydroxy ketone using **2-bromo-1,1-diethoxypropane** as a masked acetone building block.

Procedure:

- **Grignard Formation:** Prepare the Grignard reagent by reacting **2-bromo-1,1-diethoxypropane** (1.1 equiv) with magnesium turnings (1.2 equiv) in anhydrous THF under an inert atmosphere (N₂ or Ar).
- **Aldehyde Addition:** Cool the freshly prepared Grignard solution to 0 °C and add a solution of the desired aldehyde (1.0 equiv) in anhydrous THF dropwise.
- **Reaction and Quenching:** Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 2 hours. Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.
- **Extraction:** Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers.
- **Deprotection and Workup:** Wash the combined organic layers with 1M HCl solution. This step simultaneously neutralizes any remaining base and hydrolyzes the acetal to the ketone. Continue washing with water and then brine.
- **Purification:** Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude β-hydroxy ketone by flash column chromatography.

Self-Validating Protocols: Spectroscopic Analysis

Confirmation of the identity and purity of **2-bromo-1,1-diethoxypropane** is essential. The following spectral data serve as a benchmark for validation.

- **¹H NMR:** The proton NMR spectrum is the most informative. Key expected signals include:
 - A triplet corresponding to the methyl protons of the two ethoxy groups (-OCH₂CH₃).
 - A quartet for the methylene protons of the ethoxy groups (-OCH₂CH₃).
 - A doublet for the methyl protons at C3 (-CH(Br)CH₃).
 - A multiplet (quartet or quintet) for the proton at the chiral center (CH(Br)CH₃).

- A doublet for the proton at the acetal carbon ($\text{CH}(\text{OEt})_2$).
- ^{13}C NMR: The carbon spectrum should show distinct signals for each of the unique carbon atoms in the molecule, including the acetal carbon, the carbon bearing the bromine, and the carbons of the ethoxy and methyl groups.
- IR Spectroscopy: The infrared spectrum should display strong C-O stretching vibrations characteristic of ethers and acetals (typically in the $1150\text{-}1050\text{ cm}^{-1}$ region). A crucial validation point is the absence of a strong C=O stretching band around 1715 cm^{-1} , confirming the integrity of the acetal protecting group.
- Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for bromine (^{79}Br and ^{81}Br in an approximate 1:1 ratio). Common fragmentation patterns include the loss of an ethoxy radical ($\bullet\text{OCH}_2\text{CH}_3$) or an ethanol molecule.

Safety, Handling, and Storage

Proper handling of **2-bromo-1,1-diethoxypropane** is critical due to its hazardous properties.

Table 2: GHS Hazard Information

Hazard Statement	Code	Class
Harmful if swallowed	H302	Acute Toxicity, Oral (Category 4)
Causes skin irritation	H315	Skin Irritation (Category 2)
Causes serious eye irritation	H319	Eye Irritation (Category 2A)
May cause respiratory irritation	H335	STOT SE (Category 3)

Source: Aggregated GHS information from ECHA C&L Inventory.[\[4\]](#)[\[5\]](#)

Handling Protocols:

- Always handle **2-bromo-1,1-diethoxypropane** inside a certified chemical fume hood.[\[7\]](#)
- Wear appropriate Personal Protective Equipment (PPE), including chemical safety goggles, nitrile gloves, and a lab coat.[\[8\]](#)

- Avoid inhalation of vapors and direct contact with skin and eyes.[2][7]
- Ground and bond containers when transferring material to prevent static discharge.[7][9]

Storage:

- Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][7]
- Keep away from sources of ignition, heat, sparks, and open flames.[7][9]
- Store separately from incompatible materials such as strong oxidizing agents and strong bases.[9]

Disposal:

- Dispose of chemical waste in accordance with all local, regional, and national regulations. Do not dispose of it down the drain.

Conclusion

2-Bromo-1,1-diethoxypropane (CAS 3400-55-3) is a highly effective and versatile reagent in organic synthesis. Its value lies in the orthogonal reactivity of its bromide leaving group and its acid-labile acetal protecting group. This bifunctionality enables chemists to employ it as a robust acetone enolate equivalent for C-C bond formation or as a precursor to α,β -unsaturated systems via elimination. A thorough understanding of its synthesis, reactivity, and handling, as detailed in this guide, is essential for its safe and successful application in the development of complex molecules and novel chemical entities.

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